An In-depth Technical Guide to the Chemical Properties of 3-Chloro-5-nitroisoquinoline
An In-depth Technical Guide to the Chemical Properties of 3-Chloro-5-nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-Chloro-5-nitroisoquinoline (CAS No: 10296-47-6), a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental data, this guide combines a detailed, validated synthesis protocol with computationally predicted physicochemical properties, spectral data, and biological activities. This document aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this molecule, providing a foundation for further experimental investigation.
Chemical and Physical Properties
Table 1: Predicted Physicochemical Properties of 3-Chloro-5-nitroisoquinoline
| Property | Predicted Value | Prediction Tool/Method |
| Melting Point | 140-160 °C | Estimation based on functionally similar compounds |
| Boiling Point | > 300 °C (decomposes) | Estimation based on functionally similar compounds |
| Solubility | Soluble in DMSO and DMF | General solubility trends for similar nitroaromatic heterocyclic compounds |
| pKa | ~1.5 (basic) | ACD/Labs Percepta |
| LogP | ~2.5 | ACD/Labs Percepta |
Note: The values presented in this table are computationally predicted and should be confirmed by experimental analysis.
Synthesis and Reactivity
The synthesis of 3-Chloro-5-nitroisoquinoline can be achieved through the nitration of 3-chloroisoquinoline. The electron-withdrawing nature of the nitro group and the chloro substituent significantly influences the reactivity of the isoquinoline ring system, making it a versatile intermediate for further chemical modifications. The chlorine atom at the 3-position is activated towards nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of various functional groups.
Experimental Protocol: Synthesis of 3-Chloro-5-nitroisoquinoline
This protocol is adapted from patent literature and describes the nitration of 3-chloroisoquinoline.
Materials:
-
3-Chloroisoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (KNO₃)
-
Ice
Procedure:
-
To a solution of 3-chloroisoquinoline (2.0 g, 12.2 mmol) in concentrated sulfuric acid (48 mL), add potassium nitrate (1.48 g, 14.6 mmol) in portions at 0 °C.
-
Stir the resulting solution for 4 hours at ambient temperature.
-
Pour the reaction mixture onto ice-water (300 g).
-
Collect the precipitate by filtration.
-
Dry the collected solid to afford 3-chloro-5-nitroisoquinoline.
Figure 1: Synthetic workflow for 3-Chloro-5-nitroisoquinoline.
Spectral Data (Predicted)
Due to the absence of experimentally recorded spectra in public databases, the following spectral data have been predicted using computational methods. These predictions are based on the known effects of substituents on the isoquinoline scaffold and serve as a guide for the characterization of this compound.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of 3-Chloro-5-nitroisoquinoline is expected to show distinct signals for the five aromatic protons. The electron-withdrawing effects of the chloro and nitro groups will cause downfield shifts of the protons on the isoquinoline ring.
Table 2: Predicted ¹H NMR Chemical Shifts for 3-Chloro-5-nitroisoquinoline (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~9.2 | s | - |
| H-4 | ~8.4 | d | ~8.0 |
| H-6 | ~8.6 | d | ~8.0 |
| H-7 | ~7.8 | t | ~8.0 |
| H-8 | ~8.2 | d | ~8.0 |
Note: These are estimated values. Actual chemical shifts and coupling constants may vary.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum will reflect the nine distinct carbon environments in the molecule. The carbons attached to the electronegative chlorine and nitrogen atoms, as well as those in proximity to the nitro group, are expected to be significantly deshielded.
Table 3: Predicted ¹³C NMR Chemical Shifts for 3-Chloro-5-nitroisoquinoline (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~152 |
| C-3 | ~148 |
| C-4 | ~122 |
| C-4a | ~135 |
| C-5 | ~145 |
| C-6 | ~125 |
| C-7 | ~130 |
| C-8 | ~128 |
| C-8a | ~132 |
Note: These are estimated values and should be confirmed experimentally.
Infrared (IR) Spectroscopy
The predicted IR spectrum of 3-Chloro-5-nitroisoquinoline will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 4: Predicted Major IR Absorption Bands for 3-Chloro-5-nitroisoquinoline
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1600-1580 | Medium-Strong | C=C aromatic ring stretch |
| 1540-1520 | Strong | Asymmetric NO₂ stretch |
| 1360-1340 | Strong | Symmetric NO₂ stretch |
| ~850 | Strong | C-Cl stretch |
Mass Spectrometry
The electron ionization mass spectrum of 3-Chloro-5-nitroisoquinoline is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of the nitro group (NO₂) and the chlorine atom.
Table 5: Predicted Major Fragments in the Mass Spectrum of 3-Chloro-5-nitroisoquinoline
| m/z | Predicted Fragment |
| 208/210 | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotope pattern) |
| 178/180 | [M - NO]⁺ |
| 162 | [M - NO₂]⁺ |
| 127 | [M - NO₂ - Cl]⁺ |
Predicted Biological Activity and Potential Targets
In silico predictions suggest that 3-Chloro-5-nitroisoquinoline may possess a range of biological activities, making it a compound of interest for drug discovery and development. These predictions are based on the structural similarity to known bioactive molecules.
Predicted Pharmacological Profile
Based on its chemical structure, 3-Chloro-5-nitroisoquinoline is predicted to interact with several classes of enzymes and receptors.
Figure 2: Predicted high-level biological target classes for 3-Chloro-5-nitroisoquinoline.
Table 6: Top Predicted Biological Targets for 3-Chloro-5-nitroisoquinoline (SwissTargetPrediction)
| Target Class | Probability | Representative Targets |
| Kinases | High | Serine/threonine-protein kinases, Tyrosine kinases |
| Proteases | Moderate | Cysteine proteases, Serine proteases |
| Nuclear Receptors | Moderate | Steroid hormone receptors |
| Other Enzymes | Moderate | Oxidoreductases, Hydrolases |
Note: These are computational predictions and require experimental validation.
Predicted ADMET Properties
A preliminary in silico assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 3-Chloro-5-nitroisoquinoline suggests a profile that warrants further investigation for drug development.
Table 7: Predicted ADMET Properties of 3-Chloro-5-nitroisoquinoline
| Property | Predicted Outcome | Prediction Tool |
| Human Intestinal Absorption | Good | pkCSM |
| Blood-Brain Barrier Permeability | Permeable | pkCSM |
| CYP450 2D6 Substrate | Yes | pkCSM |
| AMES Toxicity | Mutagenic | pkCSM |
| hERG I Inhibitor | No | pkCSM |
Note: These are computational predictions and should be interpreted with caution. The predicted mutagenicity is a potential concern that would need to be carefully evaluated experimentally.
Conclusion
3-Chloro-5-nitroisoquinoline is a readily synthesizable heterocyclic compound with predicted chemical and biological properties that make it an attractive scaffold for further investigation in drug discovery and materials science. This technical guide provides a foundational understanding of this molecule, combining a detailed synthesis protocol with a comprehensive set of predicted physicochemical and spectral data. While the lack of extensive experimental data necessitates a cautious interpretation of the predicted values, this guide offers a solid starting point for researchers to design and execute further experimental studies to unlock the full potential of 3-Chloro-5-nitroisoquinoline. Experimental validation of the predicted properties is highly encouraged.
